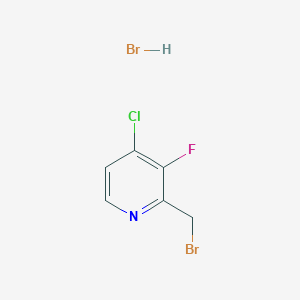

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has been extensively studied for its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Chemoselective Functionalization

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is used in chemoselective functionalization processes. For example, the chemoselective functionalization of related compounds such as 5-bromo-2-chloro-3-fluoropyridine has been explored, revealing that under certain catalytic conditions, exclusive substitution at specific positions can be achieved. This method has significant implications for synthesizing various chemical compounds with precise structural requirements (Stroup et al., 2007).

Halogenation in Organic Synthesis

The compound plays a critical role in halogenation reactions, which are fundamental in organic synthesis. For instance, studies have shown that mixtures of OXONE® with hydrobromic acid can afford solutions of bromine, useful in the preparation of α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds. Such reactions are crucial for developing various organic molecules, especially in medicinal chemistry (Kim & Park, 2004).

Synthesis of Cognition Enhancer Drugs

This chemical is also instrumental in the synthesis of drugs that enhance cognition. For example, 2-Fluoro-4-methylpyridine, a closely related compound, is functionalized into an alkylating agent used in the preparation of cognition enhancer drug candidates. Such processes demonstrate the compound's utility in developing therapeutic agents (Pesti et al., 2000).

Development of Nucleosides

It also finds applications in the development of nucleosides related to specific therapeutic agents. For example, modifications and reactions of similar pyridine nucleosides have been crucial in creating compounds like 5-fluoro-3-deazacytidine, which has implications in medicinal chemistry (Nesnow & Heidelberger, 1975).

Eigenschaften

IUPAC Name |

2-(bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN.BrH/c7-3-5-6(9)4(8)1-2-10-5;/h1-2H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYPCZLCGZUMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{4-methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2602822.png)

![2-({1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2602824.png)

![3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2602834.png)

![2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2602836.png)

![N-[2-(Benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)